1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a urea derivative with a pyrazole and a pyridine ring. The presence of a trifluoromethyl group on the phenyl ring could potentially increase the compound’s lipophilicity and metabolic stability .
Molecular Structure Analysis
The compound contains several functional groups, including a urea linkage, a pyrazole ring, a pyridine ring, and a trifluoromethyl-substituted phenyl ring. These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
As a urea derivative, this compound could potentially undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carbamic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a trifluoromethyl group could increase the compound’s lipophilicity and metabolic stability .Scientific Research Applications
Hydrogel Formation and Physical Property Tuning
1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids at pH 1–2. The gel's rheology and morphology can be tuned by the anion identity, affecting the gel's physical properties significantly. This adaptability suggests potential in material science for creating customized hydrogels with specific mechanical characteristics (Lloyd & Steed, 2011).
Antimicrobial Agent Development
Research into heterocyclic compounds containing a sulfonamido moiety, like the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate, has led to the synthesis of compounds with notable antibacterial properties. This includes derivatives that demonstrated high activity, underscoring the compound's relevance in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Intramolecular Hydrogen Bonding and Complexation
Pyrid-2-yl ureas exhibit equilibrium between conformational isomers, which can be influenced by substituents, affecting intramolecular hydrogen bonding and complexation with molecules like cytosine. This property is crucial in understanding molecular interactions and designing molecules with specific binding characteristics (Chien et al., 2004).
Anticancer Research
1-Aryl-3-(2-chloroethyl) ureas have shown promise as potential anticancer agents in in vitro studies. Their cytotoxicity against human adenocarcinoma cells suggests their utility in cancer treatment research, highlighting the importance of urea derivatives in medicinal chemistry (Gaudreault, Lacroix, Pagé, & Joly, 1988).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N5O/c23-22(24,25)16-5-7-17(8-6-16)28-21(31)27-14-18-13-20(15-9-11-26-12-10-15)30(29-18)19-3-1-2-4-19/h5-13,19H,1-4,14H2,(H2,27,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBTYKDMHNJYEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.